

Zopolrestat specificity versus aldehyde reductase

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Compound Focus: Zopolrestat

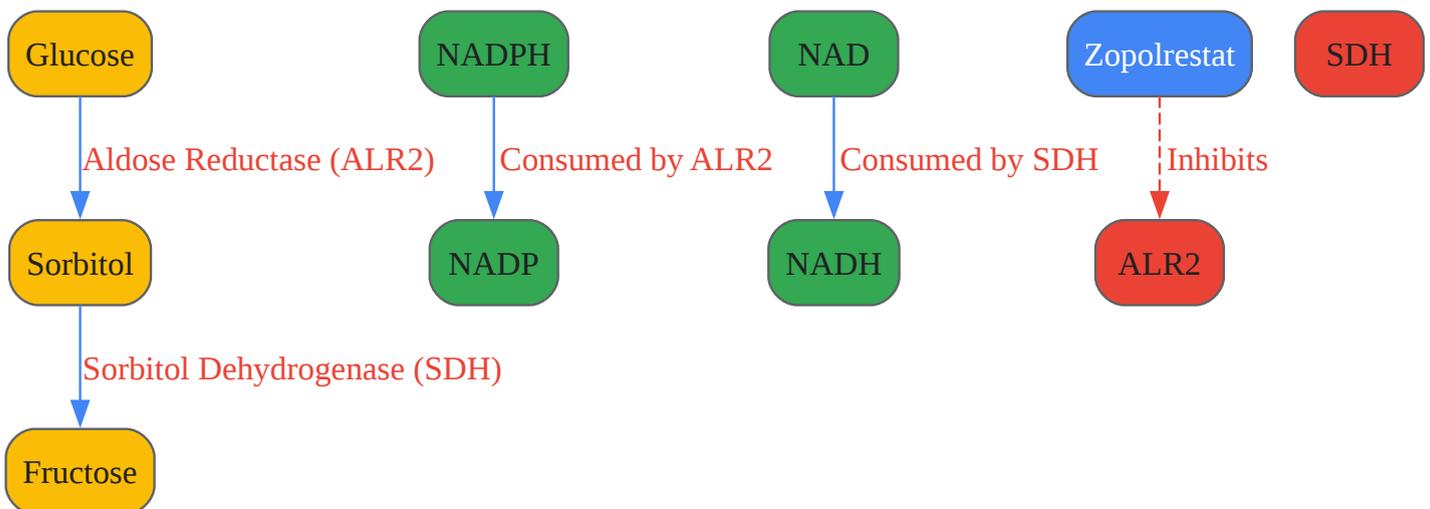
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Understanding Aldose Reductase & Its Inhibitors

The diagram below illustrates the polyol pathway and **zopolrestat**'s inhibition site.



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Title: Polyol Pathway and Zopolrestat Inhibition Site

This pathway is central to the pathogenesis of diabetic complications. Under hyperglycemic conditions, increased glucose flux through this pathway leads to sorbitol accumulation, causing osmotic stress, and consumes NADPH, depleting glutathione and increasing oxidative stress [1]. **Zopolrestat** targets the first and rate-limiting step in this pathway.

Zopolrestat's Specificity and Mechanism

Zopolrestat is a highly potent, carboxylic acid-based Aldose Reductase Inhibitor (ARI). Its mechanism and specificity profile are detailed below.

- **Primary Target and Potency:** **Zopolrestat** is a potent, tight-binding inhibitor of human aldose reductase (ALR2). Crystallographic studies show it binds directly to the enzyme's active site, specifically to the E : NADP+ complex [2] [3]. Its inhibition constant (K_i) for ALR2 is in the low nanomolar range [4].
- **Specificity versus Aldehyde Reductase (ALR1):** While potent for ALR2, **zopolrestat** shows significantly lower affinity for aldehyde reductase (ALR1). One study determined its K_i for human aldehyde reductase to be 148 μ M, indicating over a thousand-fold lower potency compared to its action on ALR2 [5].
- **Structural Basis for Specificity:** The selectivity arises from differences in the active site pockets of ALR2 and ALR1. ALR2 has a flexible "specificity pocket" that undergoes a conformational change to accommodate larger, bulky inhibitors like **zopolrestat**. The active site of ALR1 is structurally different and does not accommodate **zopolrestat** as effectively, leading to its lower inhibitory activity [5] [6].

The table below quantifies **zopolrestat**'s inhibitory potency against ALR2 and ALR1, providing key data for your experimental comparisons.

Parameter	Aldose Reductase (ALR2)	Aldehyde Reductase (ALR1)	Experimental Notes
Inhibition Constant (K_i)	~24 nM (EC_{50} for infarct size reduction) [4]	148 μ M [5]	K_i for ALR1 is significantly higher, indicating lower potency.
IC_{50} Value	Not explicitly stated in results	50-fold higher than for ALR2 (H112Q mutant) [5]	The H112Q mutation in ALR1 mimics a key ALR2 residue, affecting inhibitor binding.

Parameter	Aldose Reductase (ALR2)	Aldehyde Reductase (ALR1)	Experimental Notes
Binding Site	Active site, inducing a "specificity pocket" [6]	Active site, but with lower affinity [5]	Binding to ALR2 involves conformational changes not seen in ALR1.

Key Experimental Protocols & Data Interpretation

Here are methodologies for key experiments cited in the literature, which you can adapt to confirm **zopolrestat**'s activity and specificity in your models.

In Vitro Aldose Reductase Inhibition Assay

This protocol is used to determine the inhibitor's potency directly against the purified ALR2 enzyme [2].

- **Objective:** To determine the IC_{50} or K_i of **zopolrestat** for purified aldose reductase.
- **Materials:**
 - Purified human or porcine aldose reductase.
 - NADPH.
 - Substrate (e.g., DL-glyceraldehyde).
 - **Zopolrestat** (dissolved in DMSO).
 - Phosphate buffer (pH 7.0).
 - Spectrophotometer.
- **Procedure:**
 - Prepare a reaction mixture containing buffer, NADPH (e.g., 0.1 mM), and ALR2 enzyme.
 - Pre-incubate the enzyme with varying concentrations of **zopolrestat** (e.g., from 1 nM to 10 μ M) for 5-10 minutes.
 - Initiate the reaction by adding the substrate (e.g., 10 mM DL-glyceraldehyde).
 - Monitor the decrease in absorbance at 340 nm (indicating NADPH oxidation) for 3-5 minutes.
 - Calculate the reaction rate (velocity) in the absence and presence of each inhibitor concentration.
 - Plot the percentage of enzyme activity versus the log of inhibitor concentration to determine the IC_{50} value.
- **Troubleshooting:**

- **High Background Noise:** Ensure reagents are fresh and the spectrophotometer is properly blanked with a control containing no enzyme.
- **Low Inhibition:** Verify the activity of the purified enzyme and the solubility of **zopolrestat**. Ensure the DMSO concentration is consistent and low (typically <1%) across all samples.

Ex Vivo Model: Isolated Perfused Heart (Ischemia-Reperfusion)

This model demonstrates the functional, protective effect of **zopolrestat** in an integrated tissue system [4].

- **Objective:** To evaluate the cardioprotective effect of **zopolrestat** by measuring the reduction in infarct size after ischemia-reperfusion injury.
- **Materials:**
 - Isolated rabbit or rat heart.
 - Langendorff perfusion apparatus.
 - Krebs-Henseleit buffer.
 - **Zopolrestat** (for in vitro perfusion and/or in vivo administration).
- **Procedure:**
 - Isolate hearts and stabilize with perfusate on a Langendorff system.
 - Subject hearts to 30 minutes of regional ischemia (e.g., by ligating a coronary artery) followed by 120 minutes of reperfusion.
 - Treat with **zopolrestat** (e.g., 1 μ M in perfusate for in vitro; 50 mg/kg for in vivo pre-treatment) [4].
 - At the end of reperfusion, stain the heart with triphenyltetrazolium chloride (TTC) to differentiate infarcted (pale) from viable (red) tissue.
 - Quantify the infarct size as a percentage of the area at risk.
- **Data Interpretation:** A successful experiment will show a significant dose-dependent reduction in infarct size in **zopolrestat**-treated groups compared to the vehicle control.

In Vivo Model: Chronic Peritoneal Exposure in Rats

This model assesses the long-term effect of **zopolrestat** on preventing functional and morphological changes, such as fibrosis and angiogenesis [7].

- **Objective:** To investigate if **zopolrestat** inhibits dialysis solution-induced peritoneal fibrosis and angiogenesis.
- **Materials:**
 - Non-uremic rats.
 - Lactate/glucose-containing dialysis solution.

- **Zopolrestat** (for oral or intraperitoneal administration).
- Catheter with subcutaneous puncture device.
- **Procedure:**
 - Rats receive a daily intraperitoneal infusion of dialysis solution for 14 weeks.
 - Treatment groups concurrently receive **zopolrestat**, either orally or added to the dialysis solution.
 - After sacrifice, collect omental tissue.
 - Fix, section, and stain tissue for:
 - **Fibrosis:** Picro Sirius Red stain.
 - **Angiogenesis:** Immunohistochemistry for CD31 (an endothelial cell marker) to count blood vessels.
- **Data Interpretation:** Effective inhibition of the polyol pathway by **zopolrestat** will result in statistically significant reductions in both the area of Picro Sirius Red-positive tissue and the number of CD31-positive vessels per field.

Frequently Asked Questions (FAQs)

Q1: Is zopolrestat absolutely specific for aldose reductase over aldehyde reductase? No, **zopolrestat** is not absolutely specific. It is a highly potent inhibitor of ALR2 (K_i in nM range) but has a much weaker effect on ALR1 (K_i in μ M range), indicating strong but not exclusive selectivity [5]. Always run control experiments to confirm on-target effects in your specific system.

Q2: What is the typical dosing and pharmacokinetic profile of zopolrestat? Human pharmacokinetic studies show that oral **zopolrestat** has linear kinetics, with doses from 50 to 1200 mg achieving proportional plasma concentrations. About 45% of the dose is excreted unchanged in urine, renal clearance is low (\sim 2.2 mL/min), and it has a half-life of about 30 hours, supporting once-daily dosing [8].

Q3: Why did zopolrestat and other ARIs fail in clinical trials? Despite strong preclinical data, many ARIs, including **zopolrestat**, were discontinued from clinical development. Reasons include inconsistent efficacy in human trials, the involvement of multiple pathways in diabetic complications, and potential side effects. Some inhibitors also showed reduced sensitivity in diabetic tissues where the aldose reductase enzyme may be oxidatively modified [1] [9].

Q4: What are the critical residues in the aldose reductase active site that zopolrestat interacts with? The active site of ALR2 is a deep, hydrophobic cleft. Key residues for catalysis and inhibitor binding include

Tyr48 (proton donor), **His110** (substrate orientation), and **Asp43/Lys77**. **Zopolrestat** binds at the active site, inducing a conformational change that opens a "specificity pocket" for tight binding [6] [3].

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